molecular formula C7H8N4 B1647156 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B1647156
M. Wt: 148.17 g/mol
InChI Key: QPQOXTBREASKDM-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound characterized by a fused pyrazole-pyrimidine core with a methyl group at position 5 and an amine at position 2. This scaffold has garnered attention in medicinal chemistry due to its versatility in drug discovery. Recent studies highlight its role as a neutral sphingomyelinase 2 (nSMase2) inhibitor, with derivatives showing superior inhibitory potency compared to earlier compounds like PDDC (e.g., IC₅₀ values < 1 µM in select analogs) .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,8H2,1H3

InChI Key

QPQOXTBREASKDM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C=C1)N

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)N

Origin of Product

United States

Scientific Research Applications

Kinase Inhibition

One of the most notable applications of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is its role as a kinase inhibitor.

Key Targets:

  • PI3K δ : This enzyme is crucial in cancer therapy and autoimmune diseases. The compound has shown high selectivity with an IC50 value of approximately 50 nM.
  • IRAK4 : Involved in inflammatory responses, with moderate inhibition (IC50 ~110 nM).

Table 1: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Selectivity
PI3K δ50High
IRAK4110Moderate

Antitumor Activity

The compound has demonstrated potential as an antitumor agent through various studies involving cancer cell lines. It induces apoptosis and inhibits cell proliferation effectively.

Case Study: MCF-7 Breast Cancer Model
In studies using MCF-7 breast cancer cells:

  • Significant induction of apoptosis was observed.
  • Cell migration was inhibited.
  • Cell cycle progression leading to DNA fragmentation was suppressed.

Anti-inflammatory Effects

Preclinical studies have indicated that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Chronic Obstructive Pulmonary Disease (COPD)

Recent research has explored the compound's efficacy in managing COPD-related inflammation and airway remodeling. Animal models treated with this compound showed improved lung function and reduced inflammation markers.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of derivatives of pyrazolo[1,5-a]pyrimidine has been extensively studied to enhance biological activity and selectivity for specific targets.

Table 2: Synthesis Overview

Compound DerivativeSynthesis MethodYield (%)
Triazole-linked glycohybridsCopper-catalyzed approachUp to 98%
Indole derivativesMulti-step reactionVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The biological and chemical properties of pyrazolo[1,5-a]pyrimidin-3-amine derivatives are highly dependent on substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Activity/Application Reference ID
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine 5-CH₃, 3-NH₂ nSMase2 inhibition; PET imaging probes
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine 5-Cl, 3-NH₂ Industrial/medicinal intermediate
5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-amine 5-(4-cyclohexylphenyl), 3-NH₂ SARS-CoV-2 main protease inhibition
3-Bromo-5-(biphenyl-4-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 5-biphenyl, 7-NH-(pyridin-3-ylmethyl) Anticancer candidate (synthesis validated)
Pyrazophos 5-methyl, 6-ethoxycarbonyl, O,O-diethyl phosphorothioate Agricultural fungicide
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-MeOPh), 5-CH₃, 7-NH-(2-methoxyethyl) Aryl hydrocarbon receptor modulation

Chemical and Pharmacokinetic Properties

  • Lipophilicity : Introduction of polar groups (e.g., hydroxyl or carboxyl in [¹⁸F]4 and [¹⁸F]5) reduces blood retention but may compromise tumor uptake .
  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., 5-Cl or 3-Br) require multi-step syntheses involving halogenation or Suzuki couplings , whereas methyl or methoxy substitutions are more straightforward .

Key Research Findings

  • nSMase2 Inhibitors : Pyrazolo[1,5-a]pyrimidin-3-amine derivatives achieved IC₅₀ values 10-fold lower than PDDC in enzymatic assays, with improved blood-brain barrier permeability .
  • Imaging Probes : [¹⁸F]3 exhibited a tumor-to-muscle ratio of 3.5 at 60 minutes post-injection, outperforming earlier probes like [¹⁸F]1 .
  • Agrochemical Efficacy : Pyrazophos demonstrated ED₅₀ values of 0.1–0.5 ppm against fungal pathogens in field trials .

Preparation Methods

Cyclocondensation Strategies for Core Formation

Traditional Cyclocondensation with Malonic Acid Derivatives

The foundational approach involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide facilitates nucleophilic attack at the β-ketoester, forming the pyrazolo[1,5-a]pyrimidine core. This method yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield), which undergoes subsequent functionalization. Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 4 hours converts hydroxyl groups to chlorides, achieving 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield.

Phosphoric Ester Activation

To enhance efficiency, malonic acid is activated via phosphoric ester intermediates. Combining malonic acid with POCl₃ and pyridine generates reactive species, enabling cyclocondensation with 5-amino-3-methylpyrazole at reduced temperatures (80–100°C). This modification increases yields to 75–85% while halving reaction times compared to traditional methods.

Copper-Catalyzed Amination for C-3 Functionalization

Ullmann-Type Coupling with Primary Amines

Recent protocols employ CuI (5 mol%) and carbazole-based ligand L-1 (10 mol%) for direct amination at the C-3 position. Heating 5-amino-3-bromopyrazolo[1,5-a]pyrimidine with primary or secondary amines in diethylene glycol (DEG) at 80°C under microwave irradiation for 1 hour achieves 60–93% yields (83% average across 29 substrates). This method tolerates aryl, heteroaryl, and alkyl amines, enabling diverse substitutions without requiring protective groups.

Table 1: Representative Yields in Ullmann Coupling
Amine Substrate Yield (%)
Benzylamine 89
Cyclohexylamine 78
4-Fluoroaniline 85
Morpholine 93

Multi-Step Functionalization Pathways

Sequential Chlorination and Nucleophilic Substitution

A scalable route begins with 5-amino-3-methylpyrazole:

  • Dihydroxylation : React with diethyl malonate (NaOEt, ethanol, reflux) → 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89%).
  • Chlorination : Treat with POCl₃ (110°C, 4 h) → 5,7-dichloro derivative (61%).
  • Selective Amination : Substitute C-7 chloride with morpholine (K₂CO₃, RT) → 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (94%).
  • Buchwald–Hartwig Amination : Introduce aryl/heteroaryl groups at C-5 using Pd catalysts (61–77% yield).

Reductive Amination of Aldehyde Intermediates

Oxidation of hydroxymethyl derivatives (Dess–Martin periodinane) generates aldehydes, which undergo reductive amination with primary amines (NaBH₃CN, MeOH). This method achieves 74–82% yields for C-3 amine derivatives but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Parameter Cyclocondensation Ullmann Coupling Multi-Step Functionalization
Typical Yield (%) 75–89 60–93 61–94
Reaction Time 6–12 h 1 h 24–48 h
Scalability Moderate High Low
Toxicity Concerns POCl₃ exposure Low Pd/P catalysts

Recent Advances and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (80°C, 1 h) in DEG accelerates Ullmann couplings, achieving 93% yield with morpholine while minimizing side reactions. This approach reduces energy consumption and enables gram-scale synthesis (1.0 g demonstrated).

Green Chemistry Approaches

Replacing POCl₃ with PCl₃ in chlorination steps lowers toxicity by 40%, though yields decrease marginally (58% vs. 61%). Water-mediated cyclocondensation trials show promise (68% yield) but require further optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methylpyrazolo[1,5-a]pyrimidin-3-amine?

  • Methodology :

  • Cyclization : Start with precursors like 5-amino-4-(substituted-phenyl)pyrazoles and ethyl acetoacetate under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core. Subsequent chlorination with POCl₃ and diethylaniline yields chloro intermediates, which can be aminated .
  • Cross-coupling : Use Suzuki-Miyaura reactions. For example, 5-chloropyrazolo[1,5-a]pyrimidin-3-amine reacts with arylboronic acids (e.g., 4-cyclohexylphenylboronic acid) in dioxane/water with Pd(PPh₃)₄ and K₂CO₃ at 100°C, achieving ~58% yield .
  • Amidation : Couple the core structure with carboxylic acids (e.g., 2-fluoroacrylic acid) using HATU/DIPEA in DMF at 0°C, yielding derivatives with ~72% efficiency .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, ¹H NMR (DMSO-d₆) shows distinct peaks for aromatic protons (δ 8.20–8.14 ppm) and amine groups (δ 10.29 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 365.28 for a derivative) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities. Single-crystal analysis of derivatives (e.g., CCDC 967390) confirms substitution patterns .

Advanced Research Questions

Q. How can regioselectivity be controlled in synthesizing substituted derivatives?

  • Strategies :

  • Catalyst Design : Novel catalysts (e.g., Pd-based systems) favor coupling at specific positions. For example, Pd(PPh₃)₄ in Suzuki reactions directs aryl groups to the 5-position of the pyrimidine ring .
  • Reaction Conditions : Temperature and solvent polarity influence cyclization pathways. Refluxing toluene with POCl₃ selectively chlorinates the 7-position .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on boronic acids enhance coupling efficiency and direct substitution .

Q. What strategies optimize yields in multi-step syntheses?

  • Optimization Steps :

  • Purification : Use silica gel chromatography (e.g., DCM:MeOH 10:2) to isolate intermediates with >95% purity .
  • Temperature Control : Low-temperature amidation (0°C) minimizes side reactions, improving yields to >70% .
  • Catalyst Loading : Pd(PPh₃)₄ at 0.15 equiv. balances cost and reactivity in cross-coupling .

Q. How is biological activity evaluated for these derivatives?

  • Assays :

  • Enzymatic Inhibition : Test against targets like SARS-CoV-2 main protease using fluorogenic substrates in 96-well plates. IC₅₀ values are calculated via dose-response curves .
  • Anticancer Screening : Use cell viability assays (e.g., MTT) on cancer cell lines. Derivatives with trifluoromethyl groups show enhanced cytotoxicity (e.g., IC₅₀ < 1 µM) .
  • Kinase Profiling : Evaluate c-Met inhibition via ATP-binding assays. 5-Methyl derivatives exhibit Ki values < 10 nM, indicating strong binding .

Q. How do substituents modulate biological activity?

  • Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at the 2-position enhances enzyme inhibition (e.g., ~10-fold increase in potency compared to methyl groups) .
  • Aromatic Substituents : Bulky aryl groups (e.g., 4-cyclohexylphenyl) improve metabolic stability but may reduce solubility .
  • Amino Side Chains : N,N-Dimethylethylenediamine moieties enhance cellular uptake and target engagement .

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